Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate
Overview
Description
“Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate” is a chemical compound with the CAS Number: 113602-62-3. It has a molecular weight of 155.15 and its IUPAC name is this compound . It is a member of pyrroles .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H9NO3/c1-8-4-3-5 (9)6 (8)7 (10)11-2/h3-4,9H,1-2H3
. This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
“this compound” is a solid compound. It has a density of 1.4±0.1 g/cm^3, a boiling point of 264.2±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C. The enthalpy of vaporization is 52.2±3.0 kJ/mol and the flash point is 113.6±21.8 °C .
Scientific Research Applications
Chemical Reactions and Synthesis
Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate and related compounds are involved in various chemical reactions and synthesis processes. For instance, Silaichev et al. (2012) explored the spiroheterocyclization of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates, resulting in complex pyrrole derivatives (Silaichev et al., 2012). Also, the synthesis of novel antimicrobial agents using methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives was investigated by Hublikar et al. (2019), highlighting its potential in medicinal chemistry (Hublikar et al., 2019).
Photoreactivity and Structural Studies
The compound's reactivity to light and its structural implications were studied by Ghaffari-Tabrizi et al. (1984), who examined the light-induced dehydrodimerization of 3-hydroxypyrroles (Ghaffari-Tabrizi et al., 1984). Furthermore, Irwin and Wheeler (1972) investigated the reaction of methyl pyrrole-2-carboxylate with epoxides, contributing to the understanding of its reactivity and potential applications in organic synthesis (Irwin & Wheeler, 1972).
Supramolecular Chemistry
In the field of supramolecular chemistry, Yin and Li (2006) studied the self-assembly properties of pyrrole-2-carboxylates, revealing a novel supramolecular synthon of the pyrrole-2-carbonyl dimer (Yin & Li, 2006). This finding is significant for crystal engineering and the development of new materials.
Synthesis of Heterocyclic Compounds
Several studies have focused on the synthesis of diverse heterocyclic compounds using this compound or related structures. For instance, Galenko et al. (2019) developed a synthesis route for α-aminopyrrole derivatives (Galenko et al., 2019), while Ryabukhin et al. (2012) described a method for synthesizing 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones (Ryabukhin et al., 2012).
Catalysis and Organic Transformations
In the context of catalysis and organic transformations, the role of pyrrole derivatives, including those related to this compound, has been explored. For example, Furusho et al. (1996) synthesized axially dissymmetric pyrroles and pyrocolls, which served as catalysts for enantioselective additions (Furusho et al., 1996).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that pyrrole derivatives, which this compound is a part of, play a significant role in cell biology .
Biochemical Pathways
Pyrrole derivatives are known to be involved in a variety of biological processes .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be 1.87, indicating a balance between hydrophilic and lipophilic properties that could influence its bioavailability .
Action Environment
It is known that the compound should be stored in a sealed and dry environment at 2-8°c .
Properties
IUPAC Name |
methyl 3-hydroxy-1-methylpyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-8-4-3-5(9)6(8)7(10)11-2/h3-4,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHSYAMEFMNNBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40715989 | |
Record name | Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40715989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113602-62-3 | |
Record name | Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40715989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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